

# spectroscopic data (NMR, IR, Mass) of 6-Amino-2-(methylthio)pyrimidin-4-ol

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## Compound of Interest

Compound Name: 6-Amino-2-(methylthio)pyrimidin-4-ol

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An In-depth Technical Guide to the Spectroscopic Data of **6-Amino-2-(methylthio)pyrimidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Amino-2-(methylthio)pyrimidin-4-ol** (CAS Number: 1074-41-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic values based on data from closely related pyrimidine derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

## Chemical Structure and Properties

- IUPAC Name: **6-Amino-2-(methylthio)pyrimidin-4-ol**
- Molecular Formula: C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>OS
- Molecular Weight: 157.19 g/mol
- CAS Number: 1074-41-5[1]

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **6-Amino-2-(methylthio)pyrimidin-4-ol**. These values are predicted based on the analysis of similar compounds and established spectroscopic databases.

## <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>

| Chemical Shift (δ) ppm | Multiplicity  | Number of Protons | Assignment                   |
|------------------------|---------------|-------------------|------------------------------|
| ~ 2.40                 | Singlet       | 3H                | -S-CH <sub>3</sub>           |
| ~ 5.10                 | Singlet       | 1H                | Pyrimidine C <sub>5</sub> -H |
| ~ 6.70                 | Broad Singlet | 2H                | -NH <sub>2</sub>             |
| ~ 11.50                | Broad Singlet | 1H                | -OH (or N-H tautomer)        |

## <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>

| Chemical Shift (δ) ppm | Assignment                                |
|------------------------|---|
| ~ 14.0                 | -S-CH <sub>3</sub>                        |
| ~ 90.0                 | Pyrimidine C <sub>5</sub>                 |
| ~ 158.0                | Pyrimidine C <sub>4</sub> /C <sub>6</sub> |
| ~ 162.0                | Pyrimidine C <sub>6</sub> /C <sub>4</sub> |
| ~ 170.0                | Pyrimidine C <sub>2</sub>                 |

## IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                     |
|--------------------------------|---------------|--------------------------------|
| 3300 - 3500                    | Strong, Broad | O-H and N-H stretching         |
| 3100 - 3200                    | Medium        | Aromatic C-H stretching        |
| ~ 1640                         | Strong        | C=O stretching (from tautomer) |
| ~ 1600                         | Strong        | N-H bending                    |
| 1500 - 1580                    | Medium-Strong | C=C and C=N stretching (ring)  |
| ~ 1250                         | Medium        | C-N stretching                 |
| ~ 700                          | Medium        | C-S stretching                 |

## Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Relative Abundance | Assignment                           |
|-----------|--------------------|--------------------------------------|
| 157       | High               | [M] <sup>+</sup> (Molecular Ion)     |
| 142       | Medium             | [M - CH <sub>3</sub> ] <sup>+</sup>  |
| 110       | Medium             | [M - SCH <sub>3</sub> ] <sup>+</sup> |
| 85        | High               | Fragmentation of pyrimidine ring     |

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for heterocyclic compounds like **6-Amino-2-(methylthio)pyrimidin-4-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry vial.<sup>[2]</sup>
- **Transfer:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube if any particulate matter is visible.
- **Analysis:**
  - Insert the sample into the spectrometer.
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - For  $^{13}\text{C}$  NMR, a greater number of scans will be required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - A  $\text{D}_2\text{O}$  exchange experiment can be performed to confirm the presence of labile protons (e.g., -OH, - $\text{NH}_2$ ). Add a drop of deuterium oxide ( $\text{D}_2\text{O}$ ) to the NMR tube, shake vigorously, and re-acquire the  $^1\text{H}$  NMR spectrum. The peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.<sup>[2]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Instrumentation:** An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

**Procedure:**

- **Background Scan:** Run a background spectrum without any sample present to account for atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Preparation (Solid):**
  - Place a small amount of the powdered sample directly onto the ATR crystal surface.

- Apply pressure using the clamp to ensure good contact between the sample and the crystal.
- Sample Measurement: Initiate the sample scan. The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive tissue.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).

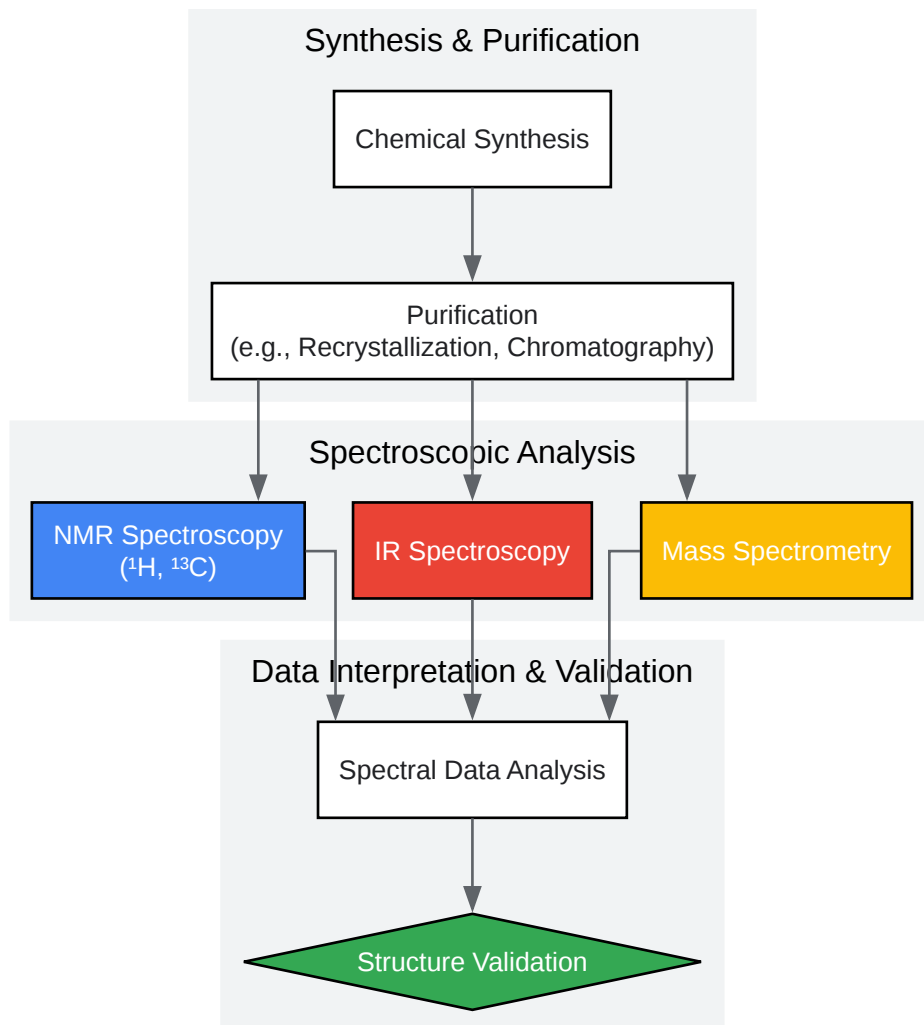
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For EI-MS, the sample is typically heated to a volatile state.
- Ionization: The sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a magnetic or electric field.
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum. The peak with the highest  $m/z$  value often corresponds to the molecular ion.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

## Workflow for Spectroscopic Characterization of a Chemical Compound



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
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